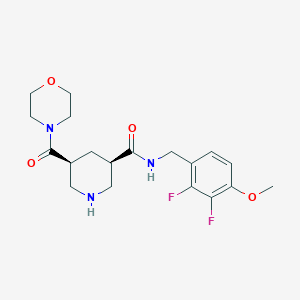

![molecular formula C19H11ClO2 B5591340 3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5591340.png)

3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C19H11ClO2 and its molecular weight is 306.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 306.0447573 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding and Tautomerism

Research on compounds similar to 3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one, specifically Schiff bases, has shown that intramolecular hydrogen bonding and tautomerism play significant roles in their chemical behavior. One study examined the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, revealing tautomeric equilibrium in various solvents due to intramolecular hydrogen bonding, which is crucial for understanding the properties and reactivity of such compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Hydrodehalogenation and Reductive Radical Cyclization Reactions

Another study focused on the photostimulated reactions of aryl and alkyl chlorides and bromides, leading to the production of reduced products in high yields. Specifically, the reaction involving 1-allyloxy-2-bromobenzene with a monoanion of reduced ethyl benzoate 5H furnished a cyclized reduced product in 97% yield. This process is indicative of the potential for generating complex organic structures from simpler precursors through radical cyclization reactions (Vaillard, Postigo, & Rossi, 2004).

Synthesis of Complex Organic Structures

Further research demonstrates the synthesis of complex organic molecules, such as substituted 1,7-dioxabicyclo[3.3.0]octanes, providing access to the perhydrofurofuran core of aflatoxins and analogues. This illustrates the applicability of chemical synthesis techniques in crafting intricate molecular structures for various research and development purposes (Alonso, Lorenzo, & Yus, 1997).

Benzofuran and Naphthalene Derivatives

The synthesis of benzofuran and naphthalene derivatives, such as 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid, represents another application area. These compounds are synthesized through one-pot reactions, demonstrating the versatility of organic synthesis in creating a wide range of chemical entities for research and pharmaceutical applications (Gao, Liu, Jiang, & Li, 2011).

Atmospheric Chemistry

Finally, studies on the reactions of chlorine atoms with aromatic hydrocarbons, including naphthalene derivatives, highlight the importance of understanding chemical interactions in the atmosphere. These reactions are significant for assessing the fate of pollutants and for modeling atmospheric chemistry (Wang, Arey, & Atkinson, 2005).

Propriétés

IUPAC Name |

(3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClO2/c20-18-13(10-9-12-5-1-2-6-14(12)18)11-17-15-7-3-4-8-16(15)19(21)22-17/h1-11H/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKPUIAYTPXVQB-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)C=C3C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)/C=C\3/C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5591267.png)

![N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5591275.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5591278.png)

![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)

![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5591311.png)

![1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5591312.png)

![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate](/img/structure/B5591318.png)

![ethyl 4-[4-(acetylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5591323.png)

![3-(1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5591329.png)

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5591336.png)

![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)